molecular formula C14H22ClNO B1388703 3-(3-Phenylpropoxy)piperidine hydrochloride CAS No. 1185297-28-2

3-(3-Phenylpropoxy)piperidine hydrochloride

Cat. No.: B1388703
CAS No.: 1185297-28-2
M. Wt: 255.78 g/mol
InChI Key: WVGIZRCOYMLJON-UHFFFAOYSA-N
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Description

3-(3-Phenylpropoxy)piperidine hydrochloride is a chemical compound belonging to the family of piperidine derivatives. The compound is characterized by its molecular formula C14H22ClNO and a molecular weight of 255.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3-Phenylpropoxy)piperidine hydrochloride involves several steps:

    Starting Material: The synthesis begins with 3-phenylpropionic acid.

    Reduction and Esterification: The 3-phenylpropionic acid undergoes reduction and esterification to form 3-phenylpropyl methanesulfonate.

    N-Alkylation: Piperidine is used as a raw material and undergoes N-alkylation to form 1-piperidine propyl alcohol.

    Substitution Reaction: The 3-phenylpropyl methanesulfonate and 1-piperidine propyl alcohol undergo a substitution reaction in an N,N-dimethylacetamide medium.

    Salification: The final step involves salification to obtain this compound.

Industrial Production Methods

The preparation method described above is particularly suitable for industrial production due to its simplicity, safety, and high yield. The raw materials are relatively inexpensive and easy to obtain, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylpropoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpropoxy derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

3-(3-Phenylpropoxy)piperidine hydrochloride has a wide range of scientific research applications:

    Pharmacology: The compound is studied for its potential therapeutic effects, including its role as a histamine H3 receptor antagonist.

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biotechnology: The compound is employed in proteomics research and other biotechnological applications.

Mechanism of Action

The mechanism of action of 3-(3-Phenylpropoxy)piperidine hydrochloride involves its activity as an antagonist or inverse agonist at histamine H3 receptors. By binding to these receptors, the compound increases histamine synthesis and release, which in turn enhances communication between neurons in brain regions important for sleep and wakefulness . This mechanism is particularly relevant in the treatment of narcolepsy and related conditions .

Comparison with Similar Compounds

Similar Compounds

    1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride: This compound is similar in structure and also acts as a histamine H3 receptor antagonist.

    Piperidine Derivatives: Other piperidine derivatives, such as piperine and piperidine itself, have various pharmacological applications, including anticancer and antimicrobial properties.

Uniqueness

3-(3-Phenylpropoxy)piperidine hydrochloride is unique due to its specific binding affinity for histamine H3 receptors, making it particularly effective in modulating histamine levels in the brain. This property distinguishes it from other piperidine derivatives that may have different molecular targets and therapeutic applications .

Properties

IUPAC Name

3-(3-phenylpropoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-6-13(7-3-1)8-5-11-16-14-9-4-10-15-12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGIZRCOYMLJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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